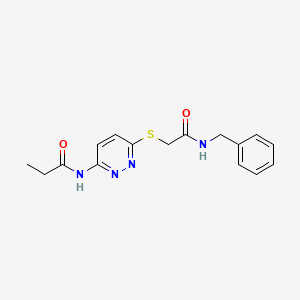

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound featuring a pyridazine ring, a benzylamino group, and a propionamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

- **Th

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where benzylamine reacts with an appropriate electrophile, such as a halogenated intermediate.

Actividad Biológica

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a pyridazine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

- Chemical Formula : C16H18N4O2S

- Molecular Weight : 330.4 g/mol

- CAS Number : 1021135-67-0

This compound belongs to a class of pyridazine derivatives known for their broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Target Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects in various diseases.

- Biochemical Pathways : It influences multiple biochemical pathways, contributing to its diverse pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that pyridazine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro. It has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | <10 | Induction of apoptosis |

| HT29 | <15 | Inhibition of cell proliferation |

| MCF7 | <20 | Disruption of signaling pathways |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy : In another research project, the compound was tested against a range of bacterial strains, showing effectiveness comparable to standard antibiotics. The findings suggest its potential use as an alternative treatment for bacterial infections .

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Agrochemicals : Its chemical properties may be leveraged in the formulation of agrochemicals aimed at pest control.

Propiedades

IUPAC Name |

N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-2-14(21)18-13-8-9-16(20-19-13)23-11-15(22)17-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRQEBSTSZASBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.